6,7-Difluoro-2,3-bis(3-(hexyloxy)phenyl)-5,8-di(thiophen-2-yl)quinoxaline
Description
6,7-Difluoro-2,3-bis(3-(hexyloxy)phenyl)-5,8-di(thiophen-2-yl)quinoxaline is a fluorinated quinoxaline derivative with a donor-acceptor (D-A) molecular architecture. Its structure features:
- Quinoxaline core: A planar, electron-deficient aromatic system functionalized with fluorine atoms at the 6,7-positions, enhancing electron-accepting properties.
- Hexyloxy side chains: Two 3-(hexyloxy)phenyl groups at the 2,3-positions improve solubility in organic solvents (e.g., chloroform, toluene) and enable solution processability .
- Thiophene substituents: Electron-rich thiophene units at the 5,8-positions act as donor moieties, facilitating charge transport and light absorption in the visible range .
This compound is primarily utilized in optoelectronic devices, such as polymer solar cells (PSCs) and organic light-emitting diodes (OLEDs). Its fluorination and side-chain engineering optimize energy levels, film morphology, and charge-carrier mobility .
Properties
IUPAC Name |
6,7-difluoro-2,3-bis(3-hexoxyphenyl)-5,8-dithiophen-2-ylquinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H40F2N2O2S2/c1-3-5-7-9-21-45-29-17-11-15-27(25-29)37-38(28-16-12-18-30(26-28)46-22-10-8-6-4-2)44-40-34(32-20-14-24-48-32)36(42)35(41)33(39(40)43-37)31-19-13-23-47-31/h11-20,23-26H,3-10,21-22H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRFPEOUYWPDMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=CC(=C1)C2=NC3=C(C(=C(C(=C3N=C2C4=CC(=CC=C4)OCCCCCC)C5=CC=CS5)F)F)C6=CC=CS6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H40F2N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
682.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6,7-Difluoro-2,3-bis(3-(hexyloxy)phenyl)-5,8-di(thiophen-2-yl)quinoxaline (CAS No. 1416047-43-2) is a synthetic compound that belongs to the quinoxaline family, known for its diverse biological activities. This compound has gained attention due to its potential applications in antimicrobial therapy and other pharmacological areas. This article reviews the biological activity of this compound, focusing on its antimicrobial properties and other relevant biological effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 682.88 g/mol. The compound features a quinoxaline core substituted with thiophene rings and hexoxyphenyl groups, which contribute to its biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of quinoxaline derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains.
-
Antibacterial Activity :
- A study investigated the antibacterial efficacy of quinoxaline derivatives against Gram-positive and Gram-negative bacteria. Compounds demonstrated minimal inhibitory concentration (MIC) values ranging from 0.25 to 1 mg/L against strains such as Staphylococcus aureus and Enterococcus faecium, including antibiotic-resistant variants like MRSA (Methicillin-resistant Staphylococcus aureus) .
- The quinoxaline derivatives were effective in inhibiting biofilm formation by these bacteria, which is crucial for treating chronic infections .
- Antifungal Activity :
Structure-Activity Relationship (SAR)
The biological activity of quinoxaline derivatives is influenced by their structural components. The presence of fluorine atoms and long-chain alkoxy groups has been associated with enhanced lipophilicity and cellular permeability, which may contribute to their antimicrobial efficacy .
Case Studies
- In Vitro Studies :
- Biofilm Inhibition :
Data Summary
| Biological Activity | MIC (mg/L) | Target Bacteria | Notes |
|---|---|---|---|
| Antibacterial | 0.25 - 1 | Staphylococcus aureus | Effective against MRSA |
| Antibacterial | 0.5 - 1 | Enterococcus faecium | Effective against VRE |
| Biofilm Formation | N/A | Staphylococcus aureus | Inhibitory effects observed |
Comparison with Similar Compounds
Key Compounds:
Target Compound: 6,7-Difluoro-2,3-bis(3-(hexyloxy)phenyl)-5,8-di(thiophen-2-yl)quinoxaline
Non-Fluorinated Analog: 2,3-Bis(3-(octyloxy)phenyl)-5,8-di(thiophen-2-yl)quinoxaline (PPyQx)
Nitro-Substituted Analog: 6-Nitro-2,3-bis(thiophen-2-yl)quinoxaline
Key Findings :
- Fluorination: The 6,7-difluoro substitution lowers the HOMO level by ~0.06 eV compared to non-fluorinated analogs, improving open-circuit voltage (VOC) in solar cells .
- Side Chains : Hexyloxy groups provide balanced solubility and π–π interactions, whereas longer octyloxy chains (in PPyQx) reduce crystallinity but improve film uniformity .
- Nitro Groups : Introduce steric hindrance, distorting molecular planarity and reducing device compatibility .
Impact of Donor/Acceptor Units
Key Compounds:
Target Compound: Thiophene donor + fluorinated quinoxaline acceptor.
EDOT-Based Analog: 5,8-Bis(EDOT)-2,3-di(thiophen-2-yl)quinoxaline
Pyrene-Based Analog: PPyQxff (pyrene donor + fluorinated quinoxaline)
Key Findings :
- Thiophene Donors: Provide moderate charge mobility and broad absorption but require fluorination to optimize energy levels.
- EDOT Donors: Improve electropolymerization efficiency and charge transport but demand chlorinated solvents for processing .
- Pyrene Donors: Extend absorption to near-infrared (NIR) regions, enabling tandem solar cell applications .
Role of Alkoxy Chain Length
Key Compounds:
Target Compound : Hexyloxy chains (C6).
Octyloxy Analog: 5,8-Dibromo-6,7-difluoro-2,3-bis(3-(octyloxy)phenyl)quinoxaline
Key Findings : Shorter hexyloxy chains improve π–π stacking (3.6 Å vs. 3.9 Å in octyloxy analogs), enhancing charge transport in devices .
Q & A
Q. What are the recommended synthetic pathways for 6,7-difluoroquinoxaline derivatives, and how can reaction conditions be optimized for high yields?
Answer: The synthesis typically involves condensation reactions under reflux conditions. For example:
- Step 1 : React 2,3-diaminoquinoxaline precursors with fluorinated and substituted aryl aldehydes (e.g., 3-(hexyloxy)benzaldehyde) in acetic acid at reflux (~18 hours) .
- Step 2 : Purification via neutralization (e.g., 6 M NaOH), filtration, and recrystallization. Yields >90% are achievable with precise stoichiometric control of fluorinated intermediates .
- Key Optimization : Use anhydrous solvents (e.g., THF) and inert atmospheres (N₂/Ar) to minimize side reactions. Monitor reaction progress via TLC or HPLC .
Q. How do alkoxy side chains (e.g., hexyloxy) influence solubility and processability in organic electronic applications?
Answer: Alkoxy chains (e.g., hexyloxy or octyloxy) enhance solubility in chlorinated solvents (dichloromethane) and polar aprotic solvents (THF, DMF), critical for solution-based device fabrication (e.g., spin-coating). For instance:
- Solubility Data : Fluorinated quinoxalines with hexyloxy substituents exhibit solubility >20 mg/mL in chloroform, enabling thin-film processing .
- Impact on Morphology : Long alkyl chains reduce crystallinity, promoting amorphous domains in polymer blends, which improves charge transport in organic solar cells .
Q. What characterization techniques are essential for verifying the structure of fluorinated quinoxaline derivatives?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., δ ~7.0–8.5 ppm for thiophenyl protons; δ ~160–165 ppm for fluorinated carbons) .
- X-ray Diffraction (XRD) : Resolves crystal packing and dihedral angles (e.g., thiophene-quinoxaline planarity ~3–8°) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₄₄H₅₀F₂N₂O₂S₂: calculated 703.016 Da) .
Advanced Research Questions
Q. How does fluorination at the 6,7-positions affect electronic properties (HOMO/LUMO levels) in donor-acceptor polymers?
Answer:
-
HOMO/LUMO Modulation : Fluorination lowers HOMO levels by ~0.2–0.3 eV due to electron-withdrawing effects, enhancing open-circuit voltage (VOC) in solar cells .
-
Optoelectronic Data :
Polymer HOMO (eV) LUMO (eV) Bandgap (eV) PPyQx -5.4 -3.6 1.77 PPyQxff -5.6 -3.6 1.77 Fluorination reduces HOMO without altering LUMO, optimizing charge transfer .
Q. What mechanistic insights explain the enhanced hydrogen evolution reaction (HER) rates in cycloplatinated polymer dots (Pdots) incorporating this quinoxaline derivative?
Answer:
Q. How do thiophene-phenyl stacking interactions influence charge transport in bulk heterojunction (BHJ) solar cells?
Answer:
Q. What strategies resolve contradictions in R-factor values during crystallographic refinement of fluorinated quinoxalines?
Answer:
-
Data Handling : Use SHELXL with anisotropic displacement parameters for non-H atoms. Apply constraints (e.g., C-H = 0.93 Å, Uiso = 1.2×Ueq of carrier atoms) to refine hydrogen positions .
-
R-factor Benchmarking :
Reflection Threshold R1 (F²) wR2 (F²) I > 2σ(I) 0.062 0.199 All data 0.072 0.210 Discrepancies arise from weak reflections (F² < 2σ(F²)); exclude these for reliable refinement .
Q. Why do certain thiophene-quinoxaline derivatives exhibit anomalous planarity in crystal structures, and how does this affect optoelectronic properties?
Answer:
- Steric vs. Electronic Effects : Planar conformations (dihedral angles <5°) occur when electron-deficient quinoxaline cores align with electron-rich thiophenes, enabling intramolecular charge transfer (ICT). Non-planar conformations (>80°) arise from steric hindrance (e.g., bulky alkoxy groups) .
- Optical Impact : Planar structures show redshifted absorption (λmax ~550 nm vs. 520 nm for non-planar), broadening light-harvesting in visible spectra .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
